4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a benzothiazine core in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves the following steps:
Formation of the Benzothiazine Core: This can be achieved by the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable carbonyl compound.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazine core.
Attachment of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzothiazine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione: can be compared with other benzothiazine derivatives such as:
Uniqueness
The unique combination of the 4-methylphenyl group, piperidine ring, and benzothiazine core in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structural framework combining a benzothiazine core with a piperidine moiety and a methylphenyl group. The IUPAC name for this compound is this compound, and its molecular formula is C₁₈H₁₉N₂O₃S.
Anticancer Activity
Research indicates that benzothiazines exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer progression has been documented. A study highlighted that analogs of 1,4-benzothiazine could regulate various types of cancer through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Benzothiazine Derivatives
Compound | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
1 | 10 | Apoptosis induction |
2 | 15 | Cell cycle arrest |
3 | 12 | Enzyme inhibition |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of benzothiazines could exhibit moderate to excellent antibacterial effects. For instance, compounds derived from similar scaffolds were effective against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Related Compounds
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
A | Staphylococcus aureus | 18 |
B | Escherichia coli | 16 |
C | Pseudomonas aeruginosa | 15 |
Neuropharmacological Effects
The neuropharmacological potential of benzothiazines has been explored, particularly in the context of central nervous system disorders. The compound may interact with neurotransmitter systems, potentially acting as an antipsychotic or anxiolytic agent. Studies suggest that modifications in the benzothiazine structure can lead to enhanced binding affinity for dopamine receptors .
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Receptor Interaction : It may modulate neurotransmitter receptors, influencing neurochemical signaling.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiazines can alter ROS levels within cells, contributing to their anticancer and antimicrobial activities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Variations in substituents on the benzothiazine core can significantly affect potency and selectivity. For example:
- Methyl Substituents : The presence of methyl groups on the phenyl ring enhances lipophilicity and receptor binding.
- Piperidine Modifications : Alterations in the piperidine ring can influence pharmacokinetics and bioavailability.
Case Study 1: Anticancer Efficacy
In a recent study published in PubMed, researchers synthesized several analogs of benzothiazines and tested their efficacy against various cancer cell lines. One derivative demonstrated an IC₅₀ value of 8 µM against breast cancer cells, highlighting the potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The study found that several derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-9-11-17(12-10-16)23-15-20(21(24)22-13-5-2-6-14-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSHGPIOLXSNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.